molecular formula C9H8ClFN2O3 B8509333 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetamide

2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetamide

Cat. No. B8509333
M. Wt: 246.62 g/mol
InChI Key: HFCZWESSCLMEJE-UHFFFAOYSA-N
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Patent
US07435751B2

Procedure details

Chloroacetyl chloride (1.87 ml, 0.0235 mol) is added to (2-fluoro-4-nitro-phenyl)-methyl-amine (14, 2.00 g, 0.0118 mol) in toluene (20 ml) and the mixture refluxed for 3 hours. The mixture is evaporated under vacuum and the residue triturated with ethanol to give the title compound as a white solid. HPLC r.t. 4.57 min; MS for C9H8ClFN2O3 m/z 247 (M+H)+.
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[F:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[CH:9][C:8]=1[NH:16][CH3:17]>C1(C)C=CC=CC=1>[Cl:1][CH2:2][C:3]([N:16]([C:8]1[CH:9]=[CH:10][C:11]([N+:13]([O-:15])=[O:14])=[CH:12][C:7]=1[F:6])[CH3:17])=[O:4]

Inputs

Step One
Name
Quantity
1.87 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])NC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue triturated with ethanol

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.